molecular formula C16H19N3O4 B11137217 methyl N-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycinate

methyl N-{[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}glycinate

Cat. No.: B11137217
M. Wt: 317.34 g/mol
InChI Key: GGDUADZCSBUGTR-UHFFFAOYSA-N
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Description

METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the acetylation of the pyrazole ring can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the ester and amide functionalities can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE can be compared with other similar compounds, such as:

    METHYL 2-{2-[3-(4-HYDROXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    METHYL 2-{2-[3-(4-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE: The presence of a chloro group can enhance the compound’s electrophilicity and potentially increase its antimicrobial activity.

These comparisons highlight the unique properties of METHYL 2-{2-[3-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ACETAMIDO}ACETATE and its potential advantages in various applications.

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[[2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetyl]amino]acetate

InChI

InChI=1S/C16H19N3O4/c1-10-13(8-14(20)17-9-15(21)23-3)16(19-18-10)11-4-6-12(22-2)7-5-11/h4-7H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

GGDUADZCSBUGTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC(=O)OC

Origin of Product

United States

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